N-(1-cyano-1-cyclopropylethyl)propanamide
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Description
N-(1-cyano-1-cyclopropylethyl)propanamide is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase
Cyanamide and its derivatives, like N-(1-cyano-1-cyclopropaneethyl)propanamide, have been studied for their potential to inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Deitrich et al. (1976) found that cyanamide is a potent inhibitor of liver aldehyde dehydrogenases in vivo, suggesting its potential use in treating conditions like alcoholism by inhibiting the metabolism of acetaldehyde, a toxic metabolite of alcohol. This inhibition could have therapeutic implications beyond alcoholism treatment, including potential uses in cancer therapy where aldehyde dehydrogenase plays a role in drug resistance (Deitrich, Troxell, & Worth, 1976).
Synthetic Chemistry Applications
In the field of synthetic chemistry, cyanamide derivatives are utilized as building blocks and reagents. Ding & Jiao (2011) demonstrated the direct cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF), highlighting the versatility of cyanamide derivatives in synthesizing aryl nitriles. This process offers an alternative method for preparing aryl nitriles, which are valuable in pharmaceuticals, agrochemicals, and organic materials. The use of cyanamide derivatives in these reactions underscores their significance in developing novel synthetic routes (Ding & Jiao, 2011).
Electrocatalysis
Cyanamide-derived materials have been explored for their electrocatalytic properties, particularly in oxygen reduction reactions. Chung et al. (2010) investigated metal-nitrogen-carbon (M-N-C) catalysts prepared using cyanamide, demonstrating their potential in fuel cell applications. The best catalyst showed promising performance, indicating the role of cyanamide derivatives in developing non-precious metal catalysts for energy conversion and storage technologies (Chung et al., 2010).
Organic Synthesis
Wurz & Charette (2005) explored the use of doubly activated cyclopropanes, derived from cyanamide compounds, as precursors for the synthesis of dihydropyrroles and pyrroles. This work illustrates the application of cyanamide derivatives in organic synthesis, enabling the regiospecific synthesis of functionalized pyrroles, compounds of interest in pharmaceuticals and materials science (Wurz & Charette, 2005).
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8(12)11-9(2,6-10)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMSQOJYVRZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.